

Application Notes and Protocols for TBPH/TDP-43 Extraction from Biological Tissues

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Compound of Interest

Compound Name: TBPH

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Introduction

TAR DNA-binding protein 43 (TDP-43), and its homolog **TBPH** (TAR DNA-binding protein 43 homolog), are highly conserved RNA/DNA-binding proteins critical for RNA metabolism.[1] Under pathological conditions, particularly in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD), TDP-43 can undergo mislocalization from the nucleus to the cytoplasm, phosphorylation, ubiquitination, and cleavage, leading to the formation of insoluble aggregates.[2][3] These proteinopathies are central to disease pathogenesis.

This document provides detailed protocols for the extraction of both soluble and insoluble (aggregated) forms of TDP-43 from biological tissues, particularly brain and spinal cord, for downstream applications including Western Blotting, Immunoprecipitation, and Mass Spectrometry.

Data Presentation: Lysis Buffers and Fractionation Schemes

Effective extraction and separation of soluble and insoluble TDP-43 are crucial for studying its pathological forms. This is typically achieved through sequential extraction with buffers of increasing stringency.

Table 1: Composition of Buffers for Sequential TDP-43 Extraction

Buffer Name	Composition	Purpose
High Salt (HS) Buffer	50 mM Tris-HCl (pH 7.5), 750 mM NaCl, 5 mM EDTA, 1% Triton X-100, Protease and Phosphatase Inhibitors	Extraction of soluble proteins.
RIPA Lysis Buffer	50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease and Phosphatase Inhibitors	Extraction of soluble and some membrane-bound proteins.[4]
Sarkosyl (SARK) Buffer	High Salt Buffer containing 1% N-lauroylsarcosinate (Sarkosyl)	Extraction of less soluble, aggregated proteins.[5]
Urea Buffer	7 M Urea, 2 M Thiourea, 4% CHAPS, 30 mM Tris-HCl (pH 8.5), Protease and Phosphatase Inhibitors	Solubilization of highly insoluble protein aggregates. [6]

Experimental Protocols

Protocol 1: Sequential Extraction of Soluble and Insoluble TDP-43 for Western Blotting

This protocol is designed to separate TDP-43 into fractions based on its solubility, allowing for the specific analysis of pathological, aggregated forms.

Materials:

- Fresh or frozen biological tissue (e.g., brain cortex)
- Dounce homogenizer
- Microcentrifuge

- High Salt (HS) Buffer
- Sarkosyl (SARK) Buffer
- Urea Buffer
- Protease and Phosphatase Inhibitor Cocktails
- BCA Protein Assay Kit

Procedure:

- Tissue Homogenization:
 - Weigh approximately 100 mg of frozen tissue.
 - Add 10 volumes of ice-cold HS Buffer supplemented with protease and phosphatase inhibitors.
 - Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.
- High Salt Fraction (Soluble Proteins):
 - Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.
 - Carefully collect the supernatant. This is the High Salt (HS) soluble fraction.
 - Store an aliquot for protein quantification and analysis.
- Sarkosyl Fraction (Detergent-Soluble Aggregates):
 - Resuspend the pellet from the previous step in 5 volumes of SARK Buffer.
 - Incubate on a rotator for 1 hour at room temperature.
 - Centrifuge at 100,000 x g for 30 minutes at room temperature.
 - Collect the supernatant. This is the Sarkosyl (SARK) soluble fraction.

- Store an aliquot for analysis.
- Urea Fraction (Insoluble Aggregates):
 - Resuspend the final pellet in 2 volumes of Urea Buffer to solubilize the highly insoluble proteins.[\[6\]](#)
 - This is the Urea soluble fraction.
 - Store at room temperature.
- Protein Quantification:
 - Determine the protein concentration of the HS and SARK fractions using a BCA protein assay. Note that the Urea fraction is generally not compatible with standard protein assays. Equal volumes of the urea fraction should be loaded for comparison.
- Western Blot Analysis:
 - Prepare samples from each fraction with Laemmli sample buffer, heat at 95°C for 5-10 minutes, and load onto an SDS-PAGE gel.
 - Perform Western blotting using antibodies specific for total TDP-43 and phosphorylated TDP-43 (e.g., pSer409/410).[\[5\]](#)

Protocol 2: Immunoprecipitation (IP) of TDP-43

This protocol is for the isolation of TDP-43 and its interacting partners from the soluble protein fraction.

Materials:

- High Salt (HS) soluble fraction from Protocol 1
- Anti-TDP-43 antibody (validated for IP)[\[7\]](#)[\[8\]](#)
- Protein A/G magnetic beads
- IP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)

- Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

- Antibody-Bead Conjugation (Pre-coupling):
 - Wash 25 μ L of Protein A/G magnetic beads twice with 500 μ L of IP Wash Buffer.
 - Add 1-5 μ g of anti-TDP-43 antibody to the beads and incubate with rotation for 1-2 hours at 4°C.
 - Wash the antibody-conjugated beads twice with IP Wash Buffer.
- Immunoprecipitation:
 - Take 500 μ g to 1 mg of protein from the HS soluble fraction and adjust the volume to 500 μ L with IP Wash Buffer.
 - Add the pre-coupled antibody-bead complex to the protein lysate.
 - Incubate overnight at 4°C with gentle rotation.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold IP Wash Buffer.
- Elution:
 - Elute the protein by adding 50 μ L of Elution Buffer and incubating for 5-10 minutes at room temperature.
 - Pellet the beads and transfer the supernatant containing the eluted protein to a new tube containing 5 μ L of Neutralization Buffer.
- Analysis:

- The eluted sample can be analyzed by Western blotting or prepared for mass spectrometry.

Mandatory Visualizations

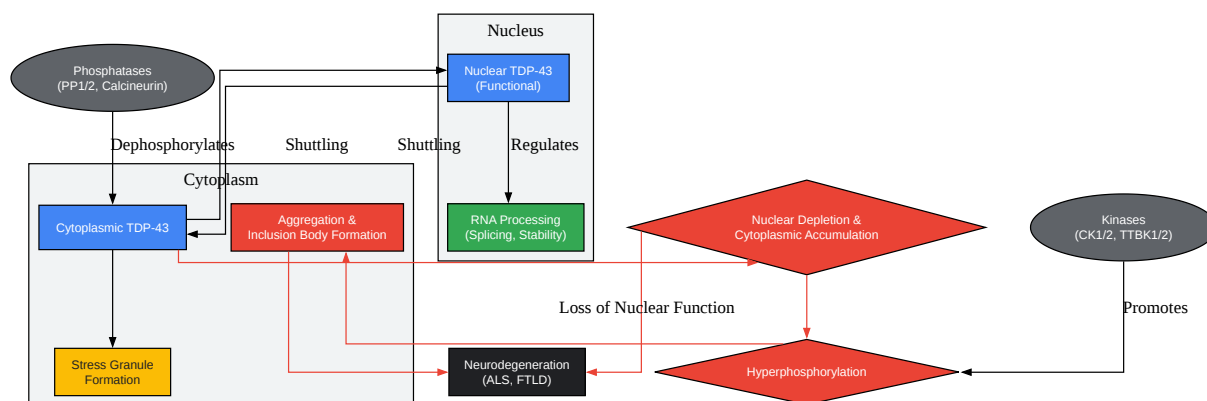
TDP-43 Extraction Workflow



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Caption: Workflow for sequential extraction of TDP-43.

TDP-43 Signaling and Pathology Pathway



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Caption: Key pathways in TDP-43 function and pathology.

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